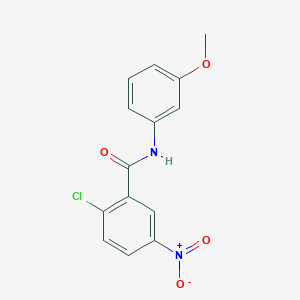![molecular formula C16H15ClN2O2S B5701667 N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by researchers at the University of California, San Diego. Since then, CPTH2 has been used in various studies to investigate the role of different proteins and enzymes in various biological processes.
作用机制
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide acts as an inhibitor of the histone acetyltransferase, p300/CBP. It binds to the catalytic domain of the enzyme, preventing it from acetylating histones and other proteins. This leads to changes in gene expression, which can have various biological effects.
Biochemical and Physiological Effects:
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been shown to have various biochemical and physiological effects in different biological systems. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide in lab experiments is its specificity for p300/CBP. This allows researchers to study the effects of inhibiting this particular enzyme without affecting other histone acetyltransferases. However, one limitation of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide is its relatively low potency, which can make it difficult to achieve complete inhibition of p300/CBP.
未来方向
There are several future directions for research involving N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide. One area of interest is the development of more potent inhibitors of p300/CBP. Another area of interest is the investigation of the role of p300/CBP in different biological processes, such as neurodegenerative diseases and immune system function. Additionally, the use of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide in combination with other drugs or therapies could be explored to enhance its effectiveness in treating various diseases.
合成方法
The synthesis of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide involves several steps, including the reaction of 2-chloroaniline with carbon disulfide to form the corresponding dithiocarbamate. This is then reacted with 4-ethoxybenzoyl chloride to form the final product, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide.
科学研究应用
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been used in various scientific research studies to investigate the role of different proteins and enzymes in various biological processes. For example, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been shown to inhibit the activity of the histone acetyltransferase, p300/CBP, which is involved in the regulation of gene expression. N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has also been used to study the role of the protein, Hsp90, in cancer cells.
属性
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-2-21-12-9-7-11(8-10-12)15(20)19-16(22)18-14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBYXIAQNDHWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5701615.png)
![2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5701623.png)
![4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5701643.png)
![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5701651.png)
![N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5701653.png)

![N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5701681.png)

![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)

![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)